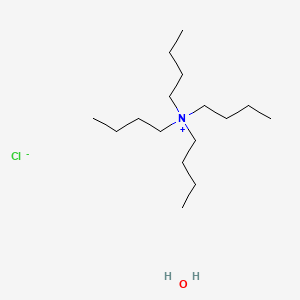
1-Methyl-3-tetradecylimidazolium bis(trifluoromethylsulfonyl)imide
Overview
Description
1-Methyl-3-tetradecylimidazolium bis(trifluoromethylsulfonyl)imide is a compound with the molecular formula C20H35F6N3O4S2. It has a molecular weight of 559.6 g/mol . The compound is also known by other names such as 1-Methyl-3-tetradecyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide .
Molecular Structure Analysis
The molecular structure of this compound involves complex interactions. Studies on similar compounds like 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide have used density functional theory (DFT) methods in addition to infrared and UV-vis spectroscopy to analyze these interactions .Chemical Reactions Analysis
While specific chemical reactions involving 1-Methyl-3-tetradecylimidazolium bis(trifluoromethylsulfonyl)imide are not available, studies have provided insights into the interactions occurring in similar ionic liquids .Physical And Chemical Properties Analysis
The compound has a molecular weight of 559.6 g/mol and does not have any hydrogen bond donors . More detailed physical and chemical properties could not be found in the available resources.Scientific Research Applications
Radiation-Induced Darkening and Decoloration
Researchers have studied the radiation-induced darkening and decoloration of MTDTFSI using UV-Vis analysis and theoretical calculations. Understanding these phenomena is crucial for applications in radiation-sensitive environments .
Gel Polymer Electrolytes (GPEs)
MTDTFSI-based gel polymer electrolytes (GPEs) have been developed for use in rechargeable batteries. These GPEs combine the advantages of ionic liquids with the flexibility of polymer matrices. MTDTFSI entrapped in optimized polymer blends enhances ion transport and overall battery performance .
Mechanism of Action
Target of Action
Similar compounds, such as 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, have been used in the fabrication of lithium-ion batteries , suggesting that the compound may interact with components of these batteries.
Mode of Action
It is known that similar compounds can influence the ion transport properties of certain materials . This could suggest that 1-Methyl-3-tetradecylimidazolium bis(trifluoromethylsulfonyl)imide may interact with its targets to modify their ion transport properties.
Safety and Hazards
Future Directions
properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-methyl-3-tetradecylimidazol-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N2.C2F6NO4S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-17-16-19(2)18-20;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h16-18H,3-15H2,1-2H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZLAQZYZLLTIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35F6N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9049297 | |
| Record name | 1-Methyl-3-tetradecylimidazolium bis(trifluoromethylsulfonyl)imide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
559.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
404001-49-6 | |
| Record name | 1-Methyl-3-tetradecylimidazolium bis(trifluoromethylsulfonyl)imide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cobalt(2+);2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene-5,15,24,34-tetramine](/img/structure/B3069255.png)






![3,3'-Dimercapto-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B3069286.png)





